9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-24-18-17(19(29)28(21(24)30)10-9-25-11-13-31-14-12-25)27-8-2-7-26(20(27)23-18)16-5-3-15(22)4-6-16/h3-6H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAKLLHVHHJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.86 g/mol. The structure includes a tetrahydropyrimido moiety and a morpholinoethyl side chain that may contribute to its biological properties.
Research indicates that purine derivatives often act as inhibitors of specific kinases involved in cancer cell proliferation. The compound's structure suggests it may interact with ATP-binding sites of kinases such as Bcr-Abl and FLT3-ITD.
Key Mechanistic Insights:
- Kinase Inhibition : Similar compounds have shown significant inhibitory effects on kinases at low concentrations (IC50 values ranging from nanomolar to micromolar levels) .
- Cell Cycle Arrest : Some studies suggest that purine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound against various human tumor cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 0.38 | Inhibition of Bcr-Abl kinase |
| MV4;11 (AML) | 0.41 | Inhibition of FLT3-ITD kinase |
| HL60 (AML) | 0.08 | Induction of apoptosis |
These results indicate that the compound exhibits potent activity against chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML) cell lines.
Case Studies
- Study on K562 Cells : A study demonstrated that the compound effectively inhibited the proliferation of K562 cells with an IC50 value of 0.38 µM, suggesting its potential as a therapeutic agent for CML .
- Evaluation in MV4;11 Cells : Another study highlighted its efficacy against MV4;11 cells with an IC50 value of 0.41 µM, indicating its action as a selective FLT3 inhibitor .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorophenyl Substitution : The presence of a 4-chlorophenyl group enhances hydrophobic interactions within the binding site.
- Morpholinoethyl Side Chain : This moiety is crucial for maintaining the compound's solubility and facilitating interaction with target kinases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share the tetrahydropyrimido[2,1-f]purine-dione core but differ in substituents, leading to variations in molecular weight, solubility, and hypothesized activity:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Solubility: The target compound’s 2-morpholinoethyl group introduces a tertiary amine, enhancing aqueous solubility compared to the ethyl analog .
Steric and Electronic Modifications :
- The ethyl-substituted analog has a smaller substituent at position 3, reducing steric hindrance and possibly improving binding to flat enzymatic pockets.
- The pyrido[1,2-e]purine-dione derivative lacks the saturated pyrimidine ring, altering conformational flexibility and π-stacking interactions.
Biological Activity Hypotheses: The 4-chlorophenyl group (common in PDE inhibitors) suggests adenosine receptor antagonism or kinase modulation across all analogs . The morpholinoethyl group in the target compound may confer selectivity for PDE4 or PDE5 isoforms due to its bulkier, polar side chain .
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with Friedel-Crafts alkylation to form chlorophenyl intermediates, followed by cyclization to construct the purine-dione core. Key steps include:
- Step 1: Formation of the chlorophenyl intermediate using alkylation or Suzuki-Miyaura coupling (for aryl-aryl bonds) .
- Step 2: Introduction of the morpholinoethyl group via nucleophilic substitution or amidation .
- Step 3: Cyclization under acidic or basic conditions to form the tetrahydropyrimidopurine scaffold .
Optimization Parameters:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–120°C | Higher temps accelerate cyclization but risk side reactions |
| Catalyst | Pd/C, FeCl₃ | Pd/C improves coupling efficiency; FeCl₃ aids Friedel-Crafts |
| Solvent | DCM, THF, EtOH | Polar aprotic solvents enhance nucleophilicity |
| Reaction Time | 6–24 hours | Extended time increases purity but may degrade sensitive groups |
Basic Question: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:
- NMR (¹H/¹³C): Assigns proton environments (e.g., morpholinoethyl CH₂ at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z 460.93 for C₂₄H₂₅ClN₄O₄) .
- X-ray Crystallography: Resolves dihedral angles between aromatic rings and confirms planar configuration of the purine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
